molecular formula C8H10FNO3 B2846263 5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2460748-94-9

5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B2846263
CAS No.: 2460748-94-9
M. Wt: 187.17
InChI Key: CUOITXUWCULPPQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a nitrogen-containing heterocyclic compound with significant potential in various fields of scientific research. This compound is part of the azabicyclo[3.2.1]octane family, known for its unique bicyclic structure that makes it a valuable scaffold in drug discovery and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-oxo-3-azabicyclo[321]octane-1-carboxylic acid typically involves the construction of the azabicyclo[32One common approach is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the use of chiral catalysts and reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO3/c9-7-1-2-8(3-7,6(12)13)5(11)10-4-7/h1-4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOITXUWCULPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(CNC2=O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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